molecular formula C9H11BrN4 B8374383 7-bromo-N-ethyl-N-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

7-bromo-N-ethyl-N-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No. B8374383
M. Wt: 255.11 g/mol
InChI Key: FDCXBWAAIZJMAK-UHFFFAOYSA-N
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Patent
US08349824B2

Procedure details

A mixture of 2,7-dibromo-[1,2,4]triazolo[1,5-a]pyridine (1 g, 3.61 mmol) and N-methylethanamine (4.00 ml, 46.6 mmol) in ethanol (4 ml) was heated for 4 hours to 120° C. in a high pressure vessel. The crude material was applied on silicagel and purified by flash chromatography over a 20 g silicagel column using heptane/ethyl acetate 10-30% as eluent affording (7-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-ethyl-methyl-amine (549 mg, 59.6%) as a white solid. mp: 109-111° C., MS: m/z=255/257 (M+H+)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:11]=[C:5]2[CH:6]=[C:7]([Br:10])[CH:8]=[CH:9][N:4]2[N:3]=1.[CH3:12][NH:13][CH2:14][CH3:15]>C(O)C>[Br:10][C:7]1[CH:8]=[CH:9][N:4]2[N:3]=[C:2]([N:13]([CH2:14][CH3:15])[CH3:12])[N:11]=[C:5]2[CH:6]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=NN2C(C=C(C=C2)Br)=N1
Name
Quantity
4 mL
Type
reactant
Smiles
CNCC
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated for 4 hours to 120° C. in a high pressure vessel
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography over a 20 g silicagel column

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=2N(C=C1)N=C(N2)N(C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 549 mg
YIELD: PERCENTYIELD 59.6%
YIELD: CALCULATEDPERCENTYIELD 59.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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